Afatinib-d6

Descripción general

Descripción

Afatinib-d6 es una forma deuterada de afatinib, un inhibidor irreversible de la familia de quinasas de tirosina ErbB. Se utiliza principalmente en el tratamiento del cáncer de pulmón de células no pequeñas (CPNP) con mutaciones específicas del receptor del factor de crecimiento epidérmico (EGFR). La versión deuterada, this compound, se utiliza en estudios farmacocinéticos para comprender el comportamiento del fármaco en el cuerpo.

Mecanismo De Acción

Afatinib-d6 ejerce sus efectos uniéndose covalentemente a los dominios quinasa de EGFR, HER2 y HER4, lo que resulta en una inhibición irreversible de la autofosforilación de la tirosina quinasa. Esta inhibición bloquea las vías de señalización involucradas en el crecimiento y proliferación celular, lo que lleva a la supresión del crecimiento tumoral .

Análisis Bioquímico

Biochemical Properties

Afatinib-d6 interacts with several enzymes, proteins, and other biomolecules. It covalently binds to the kinase domains of EGFR, HER2, and HER4 . This binding results in irreversible inhibition of tyrosine kinase autophosphorylation , a critical step in the activation of these receptors and subsequent downstream signaling pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It suppresses CD8+ T lymphocyte proliferation and reduces cell viability in multiple established cell lines . This compound also activates apoptosis and cell cycle arrest in these cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It covalently binds to the kinase domains of EGFR, HER2, and HER4 , leading to irreversible inhibition of tyrosine kinase autophosphorylation . This binding interaction inhibits the activation of these receptors and disrupts downstream signaling pathways.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that early this compound treatment inhibits CD8+ T lymphocyte proliferation, but their proliferation unexpectedly rebounds following long-term treatment . This suggests a transient immunomodulatory effect of this compound on CD8+ T lymphocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, 30 mg this compound could be safely administered as an add-on to 80% of standard dose gemcitabine/cisplatin

Metabolic Pathways

This compound is involved in several metabolic pathways. Its metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine . Apart from the parent drug this compound, the major circulation species in human plasma are the covalently bound adducts to plasma protein .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is well absorbed, with maximum plasma concentration attained at 2–5 h . Concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of this compound .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Afatinib-d6 se sintetiza a través de un proceso de varios pasos que involucra varias reacciones clave. La síntesis comienza con ácido 4-fluoro-2-aminobenzoico, que sufre ciclización, nitración, sustitución, reducción, condensación y salificación . El proceso implica el uso de varios reactivos y catalizadores para lograr el producto deseado con alto rendimiento y pureza.

Métodos de producción industrial

La producción industrial de this compound implica la optimización de la ruta sintética para garantizar la escalabilidad y la rentabilidad. El proceso incluye una cuidadosa selección de materiales de partida, condiciones de reacción y métodos de purificación para lograr un producto de alta calidad adecuado para uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones

Afatinib-d6 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen:

N,N-Dimetilformamida dimetil acetal: Se utiliza en reacciones de condensación.

Acetato de amonio y acetonitrilo: Se utilizan en procesos de purificación.

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound incluyen varios intermediarios y el compuesto deuterado final, que se utiliza para estudios farmacocinéticos .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism Studies

Afatinib-d6 is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Afatinib. The deuterated version allows researchers to track the compound's metabolic pathways more effectively due to its distinct mass signature.

Key Findings:

- Enhanced Detection: The use of this compound in LC-MS/MS (liquid chromatography-tandem mass spectrometry) enables sensitive quantification in biological matrices, which is critical for bioequivalence studies .

- Metabolic Profiling: Studies have shown that this compound can help identify metabolites formed during drug metabolism, providing insights into potential drug-drug interactions and safety profiles.

Clinical Efficacy Studies

This compound is also used in clinical research to assess the efficacy of Afatinib in treating various cancers, particularly those with specific EGFR mutations.

Case Study:

A retrospective study involving 92 patients with advanced NSCLC and uncommon EGFR mutations demonstrated that Afatinib is effective as a first-line therapy. The study reported a median time-to-treatment failure (TTF) significantly longer for patients treated with Afatinib compared to traditional chemotherapy .

Combination Therapy Research

Research indicates that sequential treatment using Afatinib followed by osimertinib can be beneficial for patients who develop resistance due to the T790M mutation.

Data Table: Sequential Treatment Outcomes

| Treatment Sequence | Median Overall Survival (months) | T790M Mutation Positive Rate (%) |

|---|---|---|

| Afatinib followed by Osimertinib | 61.8 | 54.2 |

| Chemotherapy only | 30.1 | - |

This table highlights the improved survival outcomes associated with sequential therapy involving this compound .

Safety and Toxicology Studies

This compound has been instrumental in toxicity assessments, providing insights into the safety profile of Afatinib. Preclinical studies have identified gastrointestinal and cutaneous toxicities as significant concerns associated with Afatinib treatment .

Toxicity Findings:

- In animal models, major target organs for toxicity were identified as the gastrointestinal tract, skin, and kidneys .

- These findings underscore the importance of monitoring adverse effects during clinical application.

Research on Resistance Mechanisms

Studies utilizing this compound have contributed to understanding resistance mechanisms in NSCLC treatment. Research has shown that mutations such as T790M can lead to treatment failure, prompting investigations into combination therapies to overcome this resistance .

Comparación Con Compuestos Similares

Afatinib-d6 se compara con otros compuestos similares como:

Osimertinib: Otro inhibidor de EGFR utilizado en el tratamiento del CPNP.

Gefitinib y Erlotinib: Inhibidores de EGFR de primera generación.

Compuestos similares incluyen:

- Osimertinib

- Gefitinib

- Erlotinib

This compound es único debido a su unión irreversible a múltiples miembros de la familia ErbB y su uso en estudios farmacocinéticos para mejorar el diseño y la eficacia de los fármacos .

Actividad Biológica

Afatinib-d6 is a deuterated form of afatinib, a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR) used primarily in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. This article explores the biological activity of this compound, including its mechanism of action, efficacy in preclinical and clinical studies, and potential side effects.

This compound targets the tyrosine kinase domain of the EGFR, inhibiting its activity and downstream signaling pathways involved in cell proliferation and survival. Specifically, this compound binds covalently to the cysteine residue in the ATP-binding pocket of EGFR, leading to sustained inhibition of receptor activation. This action is particularly effective against mutations such as L858R and T790M, which are associated with resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib .

Efficacy in Preclinical Studies

Recent studies have demonstrated that this compound exhibits significant antitumor activity in NSCLC cell lines with resistant EGFR mutations. For instance, a study reported that treatment with this compound at a concentration of 0.5 μM suppressed the growth of NCI-H1975 cells (harboring both L858R and T790M mutations) in soft agar assays, which mimic tumor growth in vivo .

Key Findings from Preclinical Research:

- Cell Growth Inhibition : this compound significantly inhibited cell proliferation in NSCLC cell lines with EGFR mutations.

- Apoptosis Induction : Treatment led to increased levels of cleaved PARP, indicating the induction of apoptosis in cancer cells.

- EGFR Protein Stability : this compound treatment resulted in decreased levels of EGFR protein, suggesting enhanced degradation via the proteasome pathway .

Clinical Efficacy

Clinical observations have further validated the effectiveness of this compound. In a case study involving patients with advanced NSCLC, afatinib was shown to provide substantial clinical benefits despite the presence of uncommon EGFR mutations. Patients experienced partial responses to treatment with notable improvements in symptoms and quality of life .

Summary of Clinical Cases:

| Patient | EGFR Mutation | Treatment Duration | Response |

|---|---|---|---|

| 1 | G719X/S781I | 68 days | Rapid progression to interstitial pneumonia; died 15 days after symptom onset |

| 2 | L861Q | 40 mg daily | Partial response; developed pneumonia after 22 days but improved after glucocorticoid therapy |

Side Effects and Safety Profile

Despite its efficacy, this compound is associated with certain adverse effects. Notably, interstitial pneumonia has been reported in patients undergoing treatment. In two documented cases, patients developed severe pulmonary complications leading to rapid clinical deterioration. The timely recognition and management of these side effects are crucial for improving patient outcomes .

Common Side Effects:

- Diarrhea

- Rash

- Interstitial pneumonia

- Hepatic toxicity

Propiedades

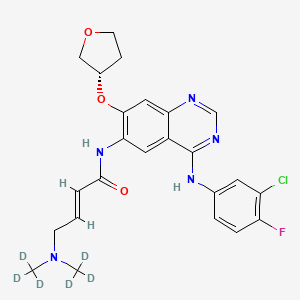

IUPAC Name |

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-VCXSEIMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why was Afatinib-d6 used in this study focusing on Lorlatinib?

A: this compound was used as an internal standard (IS) in this study []. Internal standards are crucial in analytical chemistry, especially in quantitative analysis using techniques like LC-MS/MS.

Q2: How does this compound function as an internal standard in this context?

A: A known amount of this compound was added to the mouse serum and tissue samples before processing []. Because it's chemically similar to Lorlatinib but distinguishable by mass spectrometry, this compound's signal serves as a reference point. By comparing the signal of Lorlatinib to that of this compound, researchers can accurately determine the concentration of Lorlatinib in the samples while minimizing the impact of potential variations during sample preparation and analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.